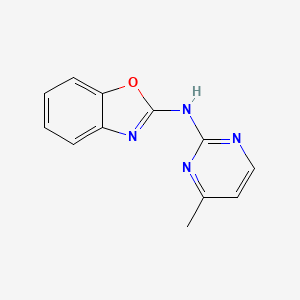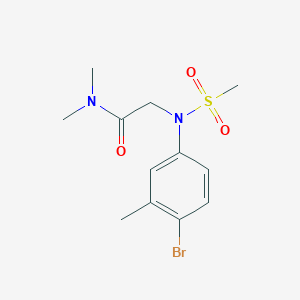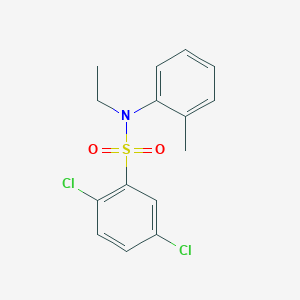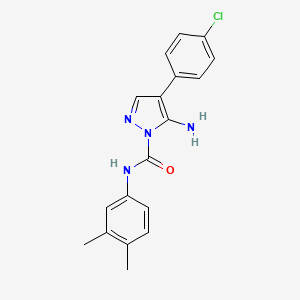![molecular formula C18H18N6O2 B5755610 N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine, commonly known as DMTQX, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
DMTQX exerts its pharmacological effects by acting as a potent inhibitor of the enzyme phosphodiesterase-5 (PDE5). PDE5 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in the body. By inhibiting PDE5, DMTQX increases the levels of cGMP, which in turn leads to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
DMTQX has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that DMTQX can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that DMTQX can improve cognitive function and memory in animal models of Alzheimer's disease. DMTQX has also been shown to possess vasodilatory properties and can improve blood flow in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTQX has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities, making it readily available for research purposes. DMTQX also possesses a well-defined mechanism of action, which makes it a valuable tool for studying the role of PDE5 in various physiological processes. However, DMTQX also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, DMTQX is a potent PDE5 inhibitor, which may lead to off-target effects and potential toxicity.
Direcciones Futuras
There are several future directions for research on DMTQX. One potential direction is to investigate the therapeutic potential of DMTQX in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the use of DMTQX as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the long-term safety and efficacy of DMTQX, as well as its potential off-target effects and toxicity.
Métodos De Síntesis
DMTQX is a synthetic compound that can be prepared via a multi-step process. The synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with 2-(bromomethyl)quinoxaline to yield the desired product, DMTQX.
Aplicaciones Científicas De Investigación
DMTQX has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, DMTQX has been shown to possess neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, DMTQX has been shown to possess anti-cancer properties and can potentially be used as a chemotherapeutic agent. In cardiovascular diseases, DMTQX has been shown to possess vasodilatory properties and can potentially be used to treat hypertension.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-25-15-8-7-12(11-16(15)26-2)9-10-19-17-18-21-22-23-24(18)14-6-4-3-5-13(14)20-17/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWFFSPVEOCYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3N4C2=NN=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)

![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)


![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)

![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)
![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)


